N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a methyl and phenyl group, and an amide linkage to a phenylbenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions
The final step involves the formation of the amide bond. This can be done by reacting the benzimidazole derivative with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that benzimidazole derivatives can exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In medicinal chemistry, benzimidazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Methylbenzimidazole: A simpler derivative with similar structural features.
4-Phenylbenzamide: Another related compound with potential biological activities.
Uniqueness
N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern and the presence of both benzimidazole and benzamide moieties. This combination of structural features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c1-19-28-25-18-23(16-17-26(25)30(19)24-10-6-3-7-11-24)29-27(31)22-14-12-21(13-15-22)20-8-4-2-5-9-20/h2-18H,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWWYOTIWRJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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